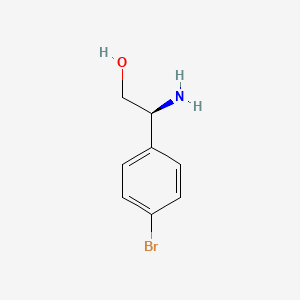

(S)-2-Amino-2-(4-bromophenyl)ethanol

Description

BenchChem offers high-quality (S)-2-Amino-2-(4-bromophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-2-(4-bromophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-(4-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNHFPRYCCCOQV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298421 | |

| Record name | (βS)-β-Amino-4-bromobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354153-65-4 | |

| Record name | (βS)-β-Amino-4-bromobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354153-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-4-bromobenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Amino-2-(4-bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol that serves as a valuable building block in organic synthesis and drug discovery. Its structure, featuring a stereocenter and a bromine-substituted phenyl group, makes it an important intermediate for the synthesis of various biologically active molecules and pharmaceutical agents.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (S)-2-Amino-2-(4-bromophenyl)ethanol.

Chemical and Physical Properties

The fundamental chemical and physical properties of (S)-2-Amino-2-(4-bromophenyl)ethanol are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrNO | [2] |

| Molecular Weight | 216.08 g/mol | [3] |

| Appearance | White crystal or crystalline powder | [1] |

| Melting Point | 89-91 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | [1] |

| Storage | Keep in a dark place under an inert atmosphere at 2-8°C. | [4] |

Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol can be approached through various strategies, including asymmetric synthesis or chiral resolution of the racemic mixture. A general, high-level synthetic approach is outlined below.

General Synthesis Pathway

A common method for the synthesis of 2-amino-2-phenylethanol derivatives involves a two-step process starting from a corresponding benzoyl chloride.[1]

Caption: General two-step synthesis of 2-Amino-2-(4-bromophenyl)ethanol.

Detailed Protocol for a Related Compound (Illustrative):

While a detailed protocol for the specific (S)-enantiomer is not available, the synthesis of a related Schiff base, 2-[(4-Bromobenzylidene)amino]ethanol, provides a useful reference for the types of procedures involved.[3]

-

Reaction Setup: To a solution of 4-bromobenzaldehyde (0.011 mol) in dry toluene (40 ml), a solution of ethanolamine (0.011 mol) in dry toluene (40 ml) is added dropwise over 30 minutes with stirring.

-

Reaction Conditions: The mixture is stirred at ambient temperature for 2 hours and then refluxed at 120 °C for 3 hours.

-

Workup: Water is removed by azeotropic distillation using a Dean-Stark apparatus. The toluene is then removed under reduced pressure.

-

Purification: The resulting viscous material is dissolved in dichloromethane, and crystallization is induced by the slow diffusion of hexane.

Chiral Resolution:

For the separation of enantiomers, chiral chromatography is a common and effective technique. A validated chiral HPLC method for the separation of the enantiomers of a related compound, β-amino-β-(4-bromophenyl) propionic acid, has been reported.[5] This method utilizes a (R, R) Whelk-01 chiral stationary phase with a mobile phase consisting of n-hexane, ethanol, trifluoroacetic acid, and isopropylamine.[5] Similar principles could be applied to develop a separation method for (S)-2-Amino-2-(4-bromophenyl)ethanol.

Biological Activity and Potential Signaling Pathways

Phenylethanolamine derivatives are well-known for their interactions with adrenergic receptors.[6][7] These receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine and epinephrine, and are key regulators of the sympathetic nervous system.[8] The structure of (S)-2-Amino-2-(4-bromophenyl)ethanol is analogous to that of known adrenergic agents.

Based on the structure-activity relationships of phenylethanolamines, it is plausible that (S)-2-Amino-2-(4-bromophenyl)ethanol could act as a ligand for adrenergic receptors. The substitution pattern on the phenyl ring and the stereochemistry of the ethanolamine sidechain are critical determinants of affinity and efficacy at α- and β-adrenergic receptor subtypes.

Hypothesized Signaling Pathway:

Given its structural similarity to adrenergic agonists, (S)-2-Amino-2-(4-bromophenyl)ethanol could potentially activate β-adrenergic receptors, leading to the activation of the canonical Gs-protein signaling cascade.

Caption: Hypothesized β-adrenergic signaling pathway for (S)-2-Amino-2-(4-bromophenyl)ethanol.

Conclusion

(S)-2-Amino-2-(4-bromophenyl)ethanol is a chiral intermediate with significant potential in the synthesis of novel pharmaceutical compounds. Its chemical and physical properties are well-defined, and established synthetic strategies for related molecules provide a strong foundation for its preparation. Based on its structural similarity to known adrenergic agents, it is hypothesized to interact with adrenergic receptors, potentially modulating key physiological pathways. Further research is warranted to fully elucidate its pharmacological profile and explore its therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. (S)-2-amino-2-(4-bromophenyl)ethanol,(CAS# 354153-65-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 2-[(4-Bromobenzylidene)amino]ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The beta-adrenergic activity of some monosubstituted phenethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide on the Structure Elucidation of (S)-2-Amino-2-(4-bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (S)-2-Amino-2-(4-bromophenyl)ethanol, a chiral amino alcohol of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in the public domain, this guide combines established chemical principles, predicted spectroscopic data, and representative experimental protocols to offer a thorough understanding of the molecule's structure and potential synthesis.

Introduction

(S)-2-Amino-2-(4-bromophenyl)ethanol is a chiral organic compound with the molecular formula C₈H₁₀BrNO.[1][2][3] Its structure features a stereocenter at the carbon atom bearing the amino group, making the enantiomerically pure form crucial for stereospecific interactions with biological targets. The presence of a 4-bromophenyl group and a primary alcohol functionality suggests its potential as a synthon in the preparation of various biologically active molecules. Phenyl ethanolamine derivatives are known to interact with adrenergic and dopaminergic receptors, indicating a potential pharmacological profile for this compound.[4][5][6][7]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (S)-2-Amino-2-(4-bromophenyl)ethanol is presented in Table 1.

Table 1: Physicochemical Properties of (S)-2-Amino-2-(4-bromophenyl)ethanol

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀BrNO | [1][2][3] |

| Molecular Weight | 216.08 g/mol | [1] |

| CAS Number | 354153-65-4 | [2][8] |

| Appearance | White crystalline powder (predicted) | [9] |

| Melting Point | ~89-91 °C (for the racemate) | [9] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. | [9][10] |

| Stereochemistry | (S)-enantiomer | [2] |

Spectroscopic Data for Structure Elucidation (Predicted)

The expected proton NMR chemical shifts are summarized in Table 2. The spectrum is predicted to show distinct signals for the aromatic protons, the methine proton at the stereocenter, and the diastereotopic methylene protons of the ethanolamine backbone.

Table 2: Predicted ¹H NMR Chemical Shifts for (S)-2-Amino-2-(4-bromophenyl)ethanol in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | 1.5 - 2.5 | br s | - |

| -OH | 1.5 - 2.5 | br s | - |

| H-1' (CH₂) | ~3.5 - 3.8 | m | - |

| H-2' (CH) | ~4.0 - 4.3 | dd | ~8, 4 |

| H-2, H-6 (Aromatic) | ~7.2 - 7.4 | d | ~8.5 |

| H-3, H-5 (Aromatic) | ~7.4 - 7.6 | d | ~8.5 |

Note: The chemical shifts of NH₂ and OH protons can vary depending on concentration and solvent.[11]

The predicted carbon-13 NMR spectrum would provide key information about the carbon skeleton of the molecule. The expected chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts for (S)-2-Amino-2-(4-bromophenyl)ethanol in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2' (CH-NH₂) | ~55 - 60 |

| C-1' (CH₂-OH) | ~65 - 70 |

| C-4 (Aromatic, C-Br) | ~120 - 125 |

| C-2, C-6 (Aromatic) | ~128 - 132 |

| C-3, C-5 (Aromatic) | ~131 - 135 |

| C-1 (Aromatic, C-CH) | ~140 - 145 |

Reference for general chemical shift ranges.[12][13]

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule, as detailed in Table 4.

Table 4: Predicted IR Absorption Frequencies for (S)-2-Amino-2-(4-bromophenyl)ethanol

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (two bands for primary amine) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| N-H (Amine) | Bending | 1590 - 1650 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

| C-Br | Stretching | 500 - 600 |

Reference for general IR absorption ranges.[14]

The mass spectrum of (S)-2-Amino-2-(4-bromophenyl)ethanol would exhibit a molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be indicated by a characteristic M+2 isotope pattern.

Table 5: Predicted Mass Spectrometry Data for (S)-2-Amino-2-(4-bromophenyl)ethanol

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 215/217 | Molecular ion (presence of Br isotopes) |

| [M-CH₂OH]⁺ | 184/186 | Loss of the hydroxymethyl group |

| [C₇H₇Br]⁺ | 170/172 | Bromotropylium ion |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Reference for general fragmentation patterns.[15][16]

Enantioselective Synthesis

The synthesis of enantiomerically pure (S)-2-Amino-2-(4-bromophenyl)ethanol can be achieved through the asymmetric reduction of the corresponding prochiral ketone, 2-amino-1-(4-bromophenyl)ethanone. A well-established and highly effective method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst.[1][9][17]

The proposed synthetic pathway is illustrated in the following workflow diagram.

References

- 1. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]

- 2. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]

- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 4. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of Dopamine Receptor Antagonists on the Acquisition of Ethanol-Induced Conditioned Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 354153-65-4 (2S)-2-Amino-2-(4-bromophenyl)ethanol [chemsigma.com]

- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. insuf.org [insuf.org]

(S)-2-Amino-2-(4-bromophenyl)ethanol: A Technical Guide for Researchers

CAS Number: 354153-65-4

This technical guide provides an in-depth overview of (S)-2-Amino-2-(4-bromophenyl)ethanol, a chiral building block with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

(S)-2-Amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol. Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BrNO | [1][2][3] |

| Molecular Weight | 216.08 g/mol | [1] |

| Appearance | White crystal or crystalline powder | [4] |

| Melting Point | Approximately 89-91 °C | [4] |

| Solubility | Soluble in many organic solvents, such as ethanol, ether, and chloroform. | [4] |

| IUPAC Name | (2S)-2-amino-2-(4-bromophenyl)ethanol | [5] |

| SMILES | N--INVALID-LINK--c1ccc(Br)cc1 | [6] |

| InChI Key | KTNHFPRYCCCOQV-MRVPVSSYSA-N | [5] |

Synthesis and Purification

General Synthetic Approach (Racemic)

A generalized two-step synthesis for 2-Amino-2-(4-bromophenyl)ethanol is outlined below.[4] It is important to note that this procedure yields the racemic mixture and a subsequent chiral resolution or an asymmetric synthesis approach would be required to obtain the desired (S)-enantiomer.

Experimental Protocol: Synthesis of Racemic 2-Amino-2-(4-bromophenyl)ethanol

Step 1: Synthesis of 4-bromophenyl ethanolamine

-

Under alkaline conditions, dissolve 4-bromobenzoyl chloride in a suitable organic solvent.

-

Slowly add ethanolamine to the solution while maintaining the alkaline conditions and controlling the temperature.

-

After the reaction is complete, as monitored by an appropriate technique (e.g., TLC), the product, 4-bromophenyl ethanolamine, is isolated and purified using standard laboratory procedures such as extraction and crystallization.

Step 2: Synthesis of 2-Amino-2-(4-bromophenyl)ethanol

-

The 4-bromophenyl ethanolamine obtained from the previous step is reacted with bromoacetic acid.

-

The reaction progress is monitored until completion.

-

The final product, racemic 2-Amino-2-(4-bromophenyl)ethanol, is then isolated and purified.

Purification

Purification of the final compound can be achieved through standard techniques such as recrystallization or column chromatography. For purification of the enantiomerically pure form, chiral chromatography would be a suitable method.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of (S)-2-Amino-2-(4-bromophenyl)ethanol. The following are representative analytical techniques that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for determining the enantiomeric purity of chiral compounds. A validated chiral HPLC method would be necessary to separate and quantify the (S) and (R)-enantiomers.

Representative Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives, would be selected.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio would be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

-

Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 214.99458 Da.[6]

Applications in Research and Drug Development

(S)-2-Amino-2-(4-bromophenyl)ethanol serves as a valuable chiral building block for the synthesis of enantiomerically pure, more complex molecules.[4] Chiral amino alcohols are a critical class of intermediates in the pharmaceutical and agrochemical industries due to their prevalence in biologically active compounds. The presence of the bromine atom on the phenyl ring also provides a handle for further synthetic transformations, such as cross-coupling reactions, to build molecular complexity.

Biological Activity and Mechanism of Action

Based on available public information, there is no specific data on the biological activity or mechanism of action of (S)-2-Amino-2-(4-bromophenyl)ethanol itself. Its primary role is that of a precursor in the synthesis of other potentially bioactive molecules. The biological activity of any resulting derivative would be dependent on the final molecular structure.

Safety Information

(S)-2-Amino-2-(4-bromophenyl)ethanol should be handled with care in a laboratory setting. It may be irritating to the eyes, skin, and respiratory system.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid contact with oxidants and strong acids.[4]

Conclusion

(S)-2-Amino-2-(4-bromophenyl)ethanol is a key chiral building block with considerable utility in asymmetric synthesis. While detailed experimental protocols and biological data for this specific compound are limited in the public domain, its structural features make it a valuable starting material for the development of novel, enantiomerically pure compounds in the pharmaceutical and agrochemical sectors. Further research into its synthesis and applications is warranted to fully explore its potential.

References

Physical and chemical properties of (S)-2-Amino-2-(4-bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter and a bromophenyl moiety, makes it a valuable building block for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-2-Amino-2-(4-bromophenyl)ethanol, detailed experimental protocols for its synthesis and chiral separation, and an exploration of its potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties

(S)-2-Amino-2-(4-bromophenyl)ethanol is a white crystalline solid. Its key physicochemical properties are summarized in the table below, compiled from various sources. While some data pertains to the racemic mixture, it provides a valuable reference for the handling and characterization of the (S)-enantiomer.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BrNO | |

| Molecular Weight | 216.08 g/mol | |

| Appearance | White crystal or crystalline powder | |

| Melting Point | 89-91 °C (racemate) | |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | |

| Optical Rotation [α]D | Data not available in the searched literature. |

Synthesis and Chiral Separation

The synthesis of enantiomerically pure (S)-2-Amino-2-(4-bromophenyl)ethanol can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.

Enantioselective Synthesis: Asymmetric Reduction

An effective method for the enantioselective synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol involves the asymmetric reduction of a corresponding prochiral ketone, 2-amino-1-(4-bromophenyl)ethanone. This transformation can be achieved with high enantioselectivity using a chiral catalyst, such as an oxazaborolidine-borane complex.

Experimental Protocol: Asymmetric Borane Reduction

This protocol is a generalized procedure based on established methods for the enantioselective reduction of ketones.

-

Catalyst Preparation: In a flame-dried, nitrogen-purged flask, a chiral amino alcohol (e.g., (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol) is dissolved in anhydrous tetrahydrofuran (THF).

-

Borane Addition: A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF is added dropwise to the amino alcohol solution at 0 °C. The mixture is stirred for several hours to allow for the in situ formation of the chiral oxazaborolidine catalyst.

-

Substrate Addition: A solution of 2-amino-1-(4-bromophenyl)ethanone in anhydrous THF is then added slowly to the catalyst solution at a low temperature (e.g., -20 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by an acidic work-up (e.g., with 1 M HCl).

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield (S)-2-Amino-2-(4-bromophenyl)ethanol.

Logical Workflow for Asymmetric Synthesis

Caption: Workflow for the enantioselective synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol.

Chiral Resolution of Racemic 2-Amino-2-(4-bromophenyl)ethanol

An alternative to enantioselective synthesis is the resolution of a racemic mixture of 2-Amino-2-(4-bromophenyl)ethanol. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The different solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Resolution with Tartaric Acid

-

Salt Formation: A solution of racemic 2-Amino-2-(4-bromophenyl)ethanol in a suitable solvent (e.g., ethanol) is treated with a half-molar equivalent of a chiral resolving agent, such as L-(+)-tartaric acid.

-

Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to liberate the free (S)-2-Amino-2-(4-bromophenyl)ethanol.

-

Extraction and Purification: The free amine is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the enantiomerically enriched product. The enantiomeric excess (ee) can be determined by chiral HPLC.

Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of 2-Amino-2-(4-bromophenyl)ethanol.

Spectral Data

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons (doublets, ~7.0-7.5 ppm), methine proton (-CH(OH)-), methylene protons (-CH₂-OH), and amine and hydroxyl protons (broad singlets). |

| ¹³C NMR | Aromatic carbons, benzylic carbon attached to the amino and hydroxyl groups, and the methylene carbon. |

| IR Spectroscopy | O-H and N-H stretching (broad, ~3200-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for bromine. |

Biological Significance and Potential Applications

The 2-amino-2-phenylethanol scaffold is a key pharmacophore in a number of biologically active compounds, particularly as agonists for β-adrenoceptors. Derivatives of this scaffold have been extensively investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

The presence of a bromine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance binding affinity to target proteins and modify metabolic stability.

Potential Signaling Pathway Involvement

As a derivative of 2-amino-2-phenylethanol, it is plausible that (S)-2-Amino-2-(4-bromophenyl)ethanol could interact with G-protein coupled receptors (GPCRs), such as the β-adrenergic receptors. Activation of these receptors typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the subsequent activation of protein kinase A (PKA). This signaling cascade can lead to various physiological responses, including smooth muscle relaxation in the airways.

Spectroscopic Characterization of Chiral Aminophenylethanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of chiral 2-amino-2-phenylethanol derivatives. Due to the limited availability of published, comprehensive spectroscopic data specifically for (S)-2-Amino-2-(4-bromophenyl)ethanol, this document presents data for closely related compounds to serve as a valuable reference for researchers in the field. The methodologies and data interpretation principles outlined herein are directly applicable to the analysis of the target compound.

Introduction

(S)-2-Amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol derivative. Such compounds are important building blocks in asymmetric synthesis and are of significant interest in medicinal chemistry and drug development. Accurate structural elucidation and confirmation of stereochemistry are critical for advancing research and ensuring the quality of synthesized compounds. Spectroscopic techniques are fundamental to achieving this. This guide outlines the expected spectroscopic features and provides a framework for analysis.

Spectroscopic Data Analysis

While specific data for (S)-2-Amino-2-(4-bromophenyl)ethanol is not provided, the following sections detail expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of (S)-2-Amino-2-(4-bromophenyl)ethanol is expected to show distinct signals for the aromatic protons, the methine proton (CH), the methylene protons (CH₂), and the exchangeable protons of the amino (NH₂) and hydroxyl (OH) groups. The aromatic region would likely display a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the ethanol backbone would appear as a set of coupled multiplets.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons and the two aliphatic carbons. The carbon attached to the bromine atom will be significantly influenced by its electronegativity.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Compound: 2-Azido-1-(4-bromophenyl)ethanol

| ¹H NMR (CDCl₃, 200 MHz) | ¹³C NMR (CDCl₃, 50 MHz) |

| Chemical Shift (δ) ppm | Assignment |

| 7.50 (d, J=8.0 Hz, 2H) | Aromatic CH |

| 7.26 (d, J=8.0 Hz, 2H) | Aromatic CH |

| 4.85 (dd, J=12.0, 6.0 Hz, 1H) | CH-OH |

| 3.45 (d, J=6.0 Hz, 2H) | CH₂-N₃ |

Data sourced from Rocha et al., J. Braz. Chem. Soc., 2013.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-2-Amino-2-(4-bromophenyl)ethanol is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-Br bonds, as well as aromatic C=C stretching.

Table 2: Key IR Absorption Bands for a Related Compound: 2-Azido-1-(4-bromophenyl)ethanol

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3406 (broad) |

| N₃ stretch (azide) | 2103 (sharp, strong) |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-3000 |

| C=C stretch (aromatic) | ~1600, 1480 |

| C-O stretch (alcohol) | ~1050-1150 |

| C-Br stretch | ~500-600 |

Data sourced from Rocha et al., J. Braz. Chem. Soc., 2013.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-2-Amino-2-(4-bromophenyl)ethanol (C₈H₁₀BrNO), the molecular ion peak (M⁺) would be expected at m/z 215 and 217 with approximately equal intensity, which is characteristic of the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways would involve the loss of water, the amino group, or cleavage of the C-C bond of the ethanol side chain.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for compounds like (S)-2-Amino-2-(4-bromophenyl)ethanol.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal before running the sample.

Mass Spectrometry (ESI or GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. For Electrospray Ionization (ESI), the sample is introduced in a liquid stream. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column before entering the mass spectrometer.[2] Acquire the spectrum over a mass range that includes the expected molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of (S)-2-Amino-2-(4-bromophenyl)ethanol and related chiral amino alcohols. While a complete, published dataset for the target molecule is not currently available, the presented data for analogous compounds, along with the detailed experimental protocols and analysis workflow, offer a solid foundation for researchers in the field to accurately characterize their synthesized materials. The combination of NMR, IR, and MS provides a comprehensive and definitive structural analysis, which is indispensable for progress in synthetic and medicinal chemistry.

References

Synthesis of Chiral β-Amino Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral β-amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands. Their stereochemistry is often crucial for biological activity, making their enantioselective synthesis a significant focus in modern organic chemistry and drug development. This guide provides a comprehensive overview of core synthetic strategies, complete with detailed experimental protocols, comparative data, and mechanistic visualizations to aid researchers in this critical field.

Core Synthetic Strategies

The synthesis of chiral β-amino alcohols can be broadly categorized into several key approaches, each with its own set of advantages and substrate scope. The most prominent methods include the asymmetric reduction of α-amino ketones, ring-opening of chiral aziridines and epoxides, and asymmetric aminohydroxylation of alkenes.

Asymmetric Reduction of α-Amino Ketones

The asymmetric reduction of prochiral α-amino ketones is one of the most direct methods to produce chiral β-amino alcohols. This transformation can be achieved using various catalytic systems, including those based on transition metals like cobalt and rhodium, as well as biocatalytic approaches.

A notable advancement in this area is the cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones. This method utilizes an amino-group-assisted coordination strategy, leading to high yields and excellent enantioselectivities in short reaction times.[1][2][3] The general workflow for this process is outlined below.

The proposed mechanism for the cobalt-catalyzed asymmetric hydrogenation involves the formation of a cobalt-hydride species which, through an outer-sphere mechanism facilitated by a proton shuttle, delivers a hydride to the ketone, leading to the formation of the chiral alcohol.[1]

Ring-Opening of Chiral Aziridines

The regioselective ring-opening of chiral aziridines with various nucleophiles provides a powerful route to a diverse range of chiral β-amino alcohols. The use of organocuprates as nucleophiles is a well-established method for this transformation.[4] The regioselectivity of the ring-opening is often controlled by the nature of the activating group on the aziridine nitrogen and the steric and electronic properties of the aziridine substituents.

References

- 1. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ring opening of pymisyl-protected aziridines with organocuprates - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol, a chiral building block of significant interest in pharmaceutical development. This document details prominent synthetic strategies, including asymmetric transfer hydrogenation, chemoenzymatic synthesis, and a route involving an α-azido ketone intermediate. Experimental protocols, quantitative data, and process visualizations are provided to facilitate practical application in a research and development setting.

Introduction

(S)-2-Amino-2-(4-bromophenyl)ethanol is a valuable chiral intermediate in the synthesis of various biologically active molecules. Its stereochemistry is often crucial for the desired pharmacological activity and selectivity. The development of efficient and highly enantioselective synthetic routes to this compound is therefore a key focus in medicinal chemistry and process development. This guide explores three principal pathways to achieve this synthesis with high enantiopurity.

Synthetic Pathways

Three primary routes for the enantioselective synthesis of (S)-2-Amino-2-(4-bromophenyl)ethanol are discussed:

-

Route 1: Asymmetric Transfer Hydrogenation of 4'-Bromoacetophenone followed by Amination. This pathway involves the enantioselective reduction of a prochiral ketone to a chiral alcohol, which is subsequently converted to the target amino alcohol.

-

Route 2: Chemoenzymatic Synthesis using ω-Transaminase. This method utilizes the high stereoselectivity of enzymes to directly aminate a precursor, offering a potentially greener and more direct route.

-

Route 3: Asymmetric Reduction of 2-Azido-1-(4-bromophenyl)ethanone. This strategy introduces the nitrogen functionality early in the synthesis as an azide, which is then reduced to the amine after establishing the chiral center.

The logical relationship of these synthetic approaches is outlined in the diagram below.

Figure 1: Overview of Synthetic Pathways.

Route 1: Asymmetric Transfer Hydrogenation (ATH)

This route is a well-established method for the enantioselective reduction of prochiral ketones. The synthesis proceeds in two key steps: the asymmetric transfer hydrogenation of 4'-bromoacetophenone to yield (S)-1-(4-bromophenyl)ethanol, followed by the conversion of the chiral alcohol to the target amino alcohol, typically with inversion of stereochemistry.

Starting materials for (S)-4-bromophenylglycinol synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for the preparation of the chiral building block, (S)-4-bromophenylglycinol. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. This document outlines detailed experimental protocols for key synthetic strategies, summarizes quantitative data for comparative analysis, and provides visualizations of the reaction pathways to aid in the selection and implementation of the most suitable synthetic approach.

Introduction

(S)-4-bromophenylglycinol, also known as (S)-2-amino-2-(4-bromophenyl)ethanol, is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its stereodefined structure, featuring both an amino and a hydroxyl group on adjacent carbons, makes it a versatile synthon for the construction of complex molecular architectures with specific biological activities. The presence of a bromine atom on the phenyl ring offers a convenient handle for further functionalization, typically through cross-coupling reactions, allowing for the synthesis of a diverse range of derivatives.

This guide focuses on the most pertinent and effective methods for the enantioselective synthesis of (S)-4-bromophenylglycinol, with a particular emphasis on chemoenzymatic and asymmetric catalytic approaches that provide high enantiopurity.

Synthetic Pathways and Starting Materials

The synthesis of (S)-4-bromophenylglycinol can be approached from several key starting materials, each with distinct advantages and synthetic considerations. The primary precursors identified in the literature are 4-bromostyrene, 4-bromobenzaldehyde, and racemic 4-bromophenylglycinol.

Chemoenzymatic Synthesis from 4-Bromostyrene

A highly efficient and green approach to (S)-4-bromophenylglycinol is the chemoenzymatic cascade starting from 4-bromostyrene. This method leverages the high selectivity of enzymes to install the desired stereochemistry.

This multi-step, one-pot process typically involves:

-

Epoxidation: An epoxidase converts 4-bromostyrene to the corresponding epoxide.

-

Hydrolysis: An epoxide hydrolase opens the epoxide ring to form a diol.

-

Oxidation: An alcohol dehydrogenase selectively oxidizes one of the hydroxyl groups to a ketone.

-

Transamination: A transaminase, using an amine donor, converts the ketone to the desired (S)-amino alcohol with high enantioselectivity.

Asymmetric Aminohydroxylation of 4-Bromostyrene

A direct method for the synthesis of N-protected (S)-4-bromophenylglycinol is the Sharpless asymmetric aminohydroxylation. This reaction introduces both the amino and hydroxyl groups across the double bond of 4-bromostyrene in a single, stereocontrolled step.

The choice of the chiral ligand (typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD)) determines the stereochemical outcome of the reaction. Subsequent deprotection of the nitrogen atom yields the final product.

Asymmetric Reduction of an α-Azido Ketone from 4-Bromobenzaldehyde

This pathway commences with 4-bromobenzaldehyde and proceeds through an α-azido ketone intermediate, which is then stereoselectively reduced to the corresponding azido alcohol. Subsequent reduction of the azide furnishes the target amino alcohol.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the synthesis, workup, and purification of (S)-4-bromophenylglycinol.

Protocol for Asymmetric Aminohydroxylation of 4-Bromostyrene

This protocol is adapted from the general principles of Sharpless asymmetric aminohydroxylation.

Materials:

-

4-Bromostyrene

-

tert-Butyl carbamate

-

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

-

(DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)

-

Potassium hydroxide

-

tert-Butanol

-

Water

-

Sodium sulfite

Procedure:

-

To a stirred solution of tert-butyl carbamate in a mixture of tert-butanol and water at room temperature, add potassium hydroxide, (DHQ)₂PHAL, 4-bromostyrene, and potassium osmate(VI) dihydrate.

-

Stir the resulting mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench by adding sodium sulfite and continue stirring for an additional hour.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-Boc protected amino alcohol can be purified by flash column chromatography or recrystallization.

-

For deprotection, treat the purified intermediate with an acid (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol) to afford (S)-4-bromophenylglycinol.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of (S)-aryl glycinols using the asymmetric aminohydroxylation method. Please note that specific yields and enantiomeric excess for the 4-bromo substituted compound may vary.[1]

| Starting Material | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Styrene | (DHQ)₂PHAL | (S)-N-Boc-phenylglycinol | 85 | >99 |

| 4-Methoxystyrene | (DHQ)₂PHAL | (S)-N-Boc-4-methoxyphenylglycinol | 78 | 96 |

| 4-Chlorostyrene | (DHQ)₂PHAL | (S)-N-Boc-4-chlorophenylglycinol | 82 | 98 |

Conclusion

The synthesis of (S)-4-bromophenylglycinol can be effectively achieved through several enantioselective strategies. The chemoenzymatic cascade starting from 4-bromostyrene offers a green and efficient route, while the asymmetric aminohydroxylation provides a direct and highly stereocontrolled method. The choice of synthetic route will depend on factors such as the availability of reagents and equipment, desired scale of production, and specific purity requirements. The protocols and data presented in this guide are intended to provide a solid foundation for researchers in the development of robust and efficient syntheses of this important chiral building block.

References

(S)-2-Amino-2-(4-bromophenyl)ethanol: A Technical Guide to Stability and Storage

For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical compounds is paramount. This technical guide provides an in-depth overview of the stability and recommended storage conditions for (S)-2-Amino-2-(4-bromophenyl)ethanol, a chiral amino alcohol intermediate valuable in organic synthesis.

Core Stability Profile

(S)-2-Amino-2-(4-bromophenyl)ethanol is a white to light brown crystalline solid.[1][2] It is generally stable under recommended storage and handling conditions.[3][4][5] However, its stability can be compromised by exposure to incompatible materials, light, and elevated temperatures.

Storage and Handling Recommendations

To maintain the compound's integrity, specific storage and handling protocols are essential. The following table summarizes the key recommendations based on available safety and technical data sheets.

| Parameter | Recommendation | Source |

| Temperature | 2-8°C | [2][6] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | [1][2][6] |

| Light | Keep in a dark place. Avoid direct sunlight. | [3][6] |

| Moisture | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [1][3] |

| Container | Use closed, unbreakable containers. | [3] |

Chemical Incompatibilities and Degradation

Understanding the chemical incompatibilities of (S)-2-Amino-2-(4-bromophenyl)ethanol is crucial to prevent degradation and hazardous reactions.

Incompatible Materials

Contact with the following substances should be avoided:

Hazardous Decomposition

When subjected to thermal decomposition or fire, (S)-2-Amino-2-(4-bromophenyl)ethanol may produce irritating and toxic gases and vapors, including:

Experimental Protocols for Stability Assessment

General Protocol for Forced Degradation Study

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of (S)-2-Amino-2-(4-bromophenyl)ethanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Add 1N NaOH and heat at 60-80°C for a specified period.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified period.

-

Thermal Degradation: Heat the solid compound in a hot air oven at a temperature below its melting point for a specified period.

-

Photolytic Degradation: Expose the solution and solid compound to UV light (e.g., 254 nm) and fluorescent light for a specified duration.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector. The mobile phase and column should be selected to achieve adequate separation of the parent compound from any degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products. The peak purity of the parent compound should be assessed to confirm the method's specificity.

Workflow for Chemical Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like (S)-2-Amino-2-(4-bromophenyl)ethanol.

Caption: Workflow for Chemical Stability Assessment.

References

An In-depth Technical Guide to the Safety and Handling of 2-amino-2-(4-bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-amino-2-(4-bromophenyl)ethanol is a research chemical for laboratory use only. The information provided in this document is intended for trained professionals and is based on available data for this compound and structurally related molecules. All handling and experimental procedures should be conducted by qualified individuals in a controlled laboratory setting with appropriate safety measures in place. This guide is not a substitute for a comprehensive risk assessment.

Introduction

2-amino-2-(4-bromophenyl)ethanol is an organic compound belonging to the phenylethanolamine class.[1] Its structure, featuring a brominated phenyl group, a chiral center at the benzylic carbon bearing a hydroxyl group, and a primary amine, makes it a valuable intermediate in organic synthesis and medicinal chemistry.[1][2] As a substituted phenethylamine, it is structurally related to a variety of neuroactive compounds, including endogenous neurotransmitters and synthetic drugs, suggesting its potential for biological activity.[3] This guide provides a comprehensive overview of the known properties, safety considerations, and handling procedures for 2-amino-2-(4-bromophenyl)ethanol to ensure its safe and effective use in a research and development setting.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of 2-amino-2-(4-bromophenyl)ethanol is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental conditions and for ensuring proper storage and handling.

| Property | Value | Reference |

| IUPAC Name | 2-amino-2-(4-bromophenyl)ethanol | [4] |

| CAS Number | 201403-02-3 | |

| Molecular Formula | C₈H₁₀BrNO | |

| Molecular Weight | 216.08 g/mol | [5] |

| Appearance | White crystal or crystalline powder | |

| Melting Point | 89-91 °C | |

| Solubility | Soluble in many organic solvents, such as ethanol, ether, and chloroform. | |

| Predicted XlogP | 0.8 | [4] |

| Predicted pKa (most basic) | 9.1 |

Safety and Hazard Information

As an aromatic amine and a brominated organic compound, 2-amino-2-(4-bromophenyl)ethanol requires careful handling to minimize exposure and associated risks. The available safety data indicates that this compound is classified as acutely toxic if swallowed.[5]

GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | (Predicted) Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | (Predicted) Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | (Predicted) Category 3 | H335: May cause respiratory irritation |

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P330 | Rinse mouth. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times.

| PPE | Specifications |

| Eye Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit is recommended. |

| Respiratory Protection | Work in a well-ventilated fume hood. If a fume hood is not available or if generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

Experimental Protocols

Representative Synthesis Protocol

Step 1: Synthesis of 2-azido-1-(4-bromophenyl)ethanol

This intermediate can be prepared by the reduction of 2-azido-1-(4-bromophenyl)ethanone with a mild reducing agent like sodium borohydride.

-

Materials: 2-azido-1-(4-bromophenyl)ethanone, sodium borohydride (NaBH₄), methanol.

-

Procedure:

-

Dissolve 2-azido-1-(4-bromophenyl)ethanone in methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-azido-1-(4-bromophenyl)ethanol.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Reduction of 2-azido-1-(4-bromophenyl)ethanol to 2-amino-2-(4-bromophenyl)ethanol

-

Materials: 2-azido-1-(4-bromophenyl)ethanol, palladium on carbon (10% Pd/C), ethanol, hydrogen gas.

-

Procedure:

-

Dissolve the 2-azido-1-(4-bromophenyl)ethanol in ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 2-amino-2-(4-bromophenyl)ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Handling and Storage

-

Handling: Always handle 2-amino-2-(4-bromophenyl)ethanol in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Ground all equipment when handling large quantities to prevent static discharge.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Disposal

Dispose of waste 2-amino-2-(4-bromophenyl)ethanol and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Potential Biological Effects and Signaling Pathways

The biological activity of 2-amino-2-(4-bromophenyl)ethanol has not been extensively studied. However, its structural similarity to phenylethanolamines and other substituted phenethylamines suggests that it may interact with monoamine neurotransmitter systems.[3] Para-halogenated phenethylamines are known to have effects on the serotonergic system, and other phenylethanolamines interact with adrenergic and dopaminergic receptors.[1][6] Therefore, it is plausible that 2-amino-2-(4-bromophenyl)ethanol could act as a modulator of one or more of these signaling pathways.

Potential Interaction with Adrenergic Receptors

Phenylethanolamines are the core structure of many adrenergic receptor agonists. Interaction with these G-protein coupled receptors (GPCRs) can lead to a cascade of downstream signaling events.

Potential Interaction with Dopamine Receptors

Substituted phenethylamines are also known to interact with dopamine receptors, which play a crucial role in motor control, motivation, and reward.

References

- 1. Para-halogenated phenethylamines: similar serotonergic effects in rats by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. 2-Amino-1-(4-bromophenyl)-1-ethanol | C8H10BrNO | CID 13728942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-2-(4-bromophenyl)ethan-1-ol | Sigma-Aldrich [sigmaaldrich.com]

- 6. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of (S)-2-Amino-2-(4-bromophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for the chiral compound (S)-2-Amino-2-(4-bromophenyl)ethanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Properties

(S)-2-Amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol derivative. Its structure features a stereocenter at the carbon atom bonded to the amino and hydroxyl groups, and a bromine atom substituted on the phenyl ring.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrNO | [1] |

| Molecular Weight | 216.08 g/mol | |

| CAS Number | 354153-65-4 | [1] |

| Appearance | White crystal or crystalline powder | [2] |

| Melting Point | 89-91 °C | [2] |

| Solubility | Soluble in many organic solvents, such as ethanol, ether, and chloroform. | [2] |

Synthesis

A general, two-step method for the synthesis of 2-amino-2-(4-bromophenyl)ethanol has been described. It is important to note that this method does not specify the stereochemistry and would likely result in a racemic mixture. The synthesis of the specific (S)-enantiomer would require either an enantioselective synthesis strategy or chiral resolution of the racemic product.

General Synthetic Approach:

Step 1: Formation of 4-bromophenyl ethanolamine

Under alkaline conditions, 4-bromobenzoyl chloride is reacted with ethanolamine to yield 4-bromophenyl ethanolamine.[2]

Step 2: Formation of 2-amino-2-(4-bromophenyl)ethanol

The intermediate, 4-bromophenyl ethanolamine, is then reacted with bromoacetic acid to produce 2-amino-2-(4-bromophenyl)ethanol.[2]

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for (S)-2-Amino-2-(4-bromophenyl)ethanol are not widely published. However, data for structurally similar compounds can provide an indication of expected spectral features. For instance, the related compound, 2-Azido-1-(4-bromophenyl)ethanol, exhibits the following spectral characteristics:

-

¹H NMR (200 MHz, CDCl₃): δ 3.45 (d, 2H, J = 6.0 Hz), 4.85 (dd, 1H, J = 12.0, 6.0 Hz), 7.26 (d, 2H, J = 8.0 Hz), 7.50 (d, 2H, J = 8.0 Hz).[3]

-

¹³C NMR (50 MHz, CDCl₃): δ 57.9, 72.7, 122.2, 127.6, 131.8, 139.4, 159.4.[3]

Mass Spectrometry Fragmentation:

For amino alcohols, mass spectrometry fragmentation typically involves cleavage of the C-C bond adjacent to the oxygen atom and potential loss of a water molecule.[4] The presence of the bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units for fragments containing the bromine atom.

Biological Activity

As of the latest available information, there are no published studies detailing the specific biological activity, signaling pathways, or mechanism of action for (S)-2-Amino-2-(4-bromophenyl)ethanol. This compound is primarily available as a building block for chemical synthesis.[2] Its structural similarity to other biologically active phenylethanolamines suggests potential for pharmacological activity, but this remains to be experimentally determined.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general synthesis workflow and the logical relationship of the key chemical entities.

References

The Dawn of Adrenergic Pharmacology: A Technical History of Substituted 2-Phenylethanolamines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The class of compounds known as substituted 2-phenylethanolamines stands as a cornerstone of modern pharmacology. From naturally occurring hormones and ancient herbal remedies to rationally designed drugs that have saved millions of lives, the journey of these molecules encapsulates the evolution of drug discovery itself. This technical guide delves into the seminal discoveries, key chemical modifications, and experimental methodologies that have defined the history of substituted 2-phenylethanolamines, providing a comprehensive resource for professionals in the field.

Early Discoveries: From Glandular Extracts to Isolated Alkaloids

The story begins not in the laboratory, but with observations of physiological responses. The potent effects of extracts from the adrenal gland and the Ephedra plant were the first clues to the existence of this powerful class of compounds.

The Isolation of Adrenaline (Epinephrine)

In the late 19th century, physicians observed that extracts from the adrenal glands could dramatically increase blood pressure.[1] This "blood-pressure-raising principle" spurred a race to isolate the active compound. Between 1897 and 1901, two figures, John Jacob Abel and Jokichi Takamine, independently isolated the hormone.[2] Abel named his discovery "epinephrine," while Takamine patented a purified, stable crystalline form he called "Adrenalin."[1][2] The first successful laboratory synthesis of adrenaline was achieved independently by Friedrich Stolz and Henry Drysdale Dakin in 1904.[3] This marked the first time a hormone had been artificially synthesized, opening the door to its widespread medical use as a vasoconstrictor and cardiac stimulant.[3]

Ephedrine: The Ancient Remedy Demystified

The use of the Chinese shrub Ma Huang (Ephedra sinica) for medicinal purposes dates back thousands of years.[4] Its active alkaloid, ephedrine, was first isolated by Nagai Nagayoshi in 1885.[4] However, it was the rediscovery and pharmacological characterization by Chen and Schmidt in the early 1920s that brought ephedrine into Western medicine.[4] Notably, ephedrine was orally active, a significant advantage over the injectable adrenaline, and it became a popular treatment for asthma.[4]

The Receptor Revolution: Ahlquist's Landmark Hypothesis

For decades, the varied and sometimes opposing effects of adrenaline and related compounds were a source of confusion. A conceptual breakthrough came in 1948 from the work of Raymond P. Ahlquist.[5][6]

Differentiating the Adrenergic Receptors

Ahlquist studied the effects of a series of six related catecholamines, including epinephrine, norepinephrine, and isoprenaline, on various physiological responses in animal tissues.[1][5] He observed that the rank order of potency of these amines differed depending on the tissue and the response being measured. For example, for vasoconstriction, the potency order was adrenaline > noradrenaline > isoprenaline. For cardiac stimulation and vasodilation, the order was isoprenaline > adrenaline > noradrenaline.

Based on these distinct potency orders, Ahlquist proposed the existence of two different types of adrenergic receptors, which he termed alpha (α) and beta (β) adrenoceptors.[5][6] This classification was not based on the nature of the response (excitatory or inhibitory) but on the pharmacological characteristics of the receptor.[1] This revolutionary concept, though initially met with skepticism, laid the fundamental groundwork for the rational design of selective adrenergic drugs.[7]

Ahlquist's Experimental Methodology (1948)

Ahlquist's experiments were conducted on anesthetized dogs and cats, as well as on isolated tissue preparations from rabbits and rats.[5] He measured a variety of physiological responses, including:

-

Blood Pressure: Measured directly from the carotid or femoral artery using a mercury manometer.

-

Heart Rate: Recorded from electrocardiograms or arterial pressure tracings.

-

Smooth Muscle Contraction/Relaxation: Assessed in isolated tissues such as rabbit intestine and uterus segments suspended in an organ bath. The contractions were recorded on a kymograph.

-

Pupil Dilation: Observed in anesthetized animals.

The six sympathomimetic amines he studied were:

-

l-Epinephrine

-

l-Norepinephrine

-

d,l-Norsynephrine

-

l-α-Methylnorepinephrine

-

l-α-Methylepinephrine

-

d,l-Isoproterenol (Isuprel)

The drugs were administered intravenously in the whole-animal experiments and added to the organ baths in the in vitro studies. By meticulously recording the dose-response relationships for each amine on each physiological parameter, Ahlquist was able to establish the distinct rank orders of potency that led to his groundbreaking hypothesis.[5]

The Era of Beta-Blockers: Sir James Black's Nobel-Winning Insight

Ahlquist's theory remained a compelling but unproven hypothesis for a decade. The validation and therapeutic exploitation of the β-receptor concept came from the pioneering work of Scottish pharmacologist Sir James Black.

From Agonist to Antagonist

Working at Imperial Chemical Industries (ICI) in the late 1950s, Black hypothesized that blocking the β-receptors on the heart would reduce its oxygen demand and thereby relieve the pain of angina pectoris.[7][8] At the time, the only known β-agonist was isoprenaline. The first step towards a β-blocker was the discovery of dichloroisoprenaline (DCI) , a derivative of isoprenaline, which was found to have weak β-antagonist properties.[8]

Development of Pronethalol and Propranolol

Though DCI was not clinically useful, it provided a crucial lead. Black's team systematically modified the structure, leading to the synthesis of pronethalol in 1962.[9] Pronethalol was the first β-blocker to be used in patients and proved the validity of Black's hypothesis.[10] However, it was withdrawn due to concerns about carcinogenicity in mice.[9]

Further refinement of the chemical structure, specifically moving the aryloxy group to create a phenoxypropanolamine from a phenylethanolamine structure, led to the synthesis of propranolol in 1964.[8] Propranolol was far more potent than pronethalol, lacked the intrinsic sympathomimetic activity of its predecessors, and was free of the toxicity concerns.[11] Its introduction revolutionized the treatment of cardiovascular diseases, including angina, hypertension, and arrhythmia, and for this work, Sir James Black was awarded the Nobel Prize in Physiology or Medicine in 1988.[12][13]

Experimental Protocols for Beta-Blocker Development

The development of the first beta-blockers relied on a combination of in vitro and in vivo assays to characterize their pharmacological activity.

-

In Vitro Assays:

-

Isolated Guinea Pig Atria: Spontaneously beating right atria or electrically driven left atria were used to assess the effects of compounds on heart rate (chronotropy) and force of contraction (inotropy). The ability of a test compound to antagonize the stimulant effects of isoprenaline or adrenaline was a key measure of β-blockade.[11]

-

Isolated Tracheal Chain: Strips of guinea pig trachea were set up in an organ bath and contracted with a spasmogen like histamine. The ability of β-agonists to relax the preparation, and the ability of antagonists to block this relaxation, was used to assess activity at β2-receptors.

-

-

In Vivo Assays:

-

Anesthetized Cats and Dogs: These models were used to study the cardiovascular effects of the compounds. Heart rate, blood pressure, and cardiac output were measured. The key test for β-blockade was the inhibition of the tachycardia (increased heart rate) and hypotension (decreased blood pressure) induced by an intravenous infusion of isoprenaline.[10]

-

The Rise of Selective Agonists: Targeting the Airways

While β-blockers were revolutionizing cardiology, a parallel effort was underway to develop more selective β-agonists for the treatment of asthma. Adrenaline and isoprenaline were effective bronchodilators, but their β1-receptor stimulating effects on the heart caused undesirable side effects like tachycardia and palpitations. The goal was to create a "β2-selective" agonist.

This was achieved by modifying the N-alkyl substituent on the ethanolamine side chain. Replacing the isopropyl group of isoprenaline with a larger tertiary-butyl group led to the development of salbutamol (albuterol) in 1969. Salbutamol showed a much greater affinity for β2-receptors in the bronchial smooth muscle than for β1-receptors in the heart, resulting in effective bronchodilation with significantly reduced cardiovascular side effects.

Quantitative Pharmacology and Structure-Activity Relationships

The discovery and development of this class of drugs have been guided by an evolving understanding of their structure-activity relationships (SAR). The core 2-phenylethanolamine structure offers several points for modification that influence receptor affinity, selectivity, and intrinsic activity.

Core Structure of Substituted 2-Phenylethanolamines

-

Aromatic Ring (Ar): The nature and position of substituents on the phenyl ring are critical. For high β-receptor activity, hydroxyl groups at the 3 and 4 positions (a catechol) are optimal, as seen in epinephrine and isoprenaline. However, this catechol moiety is susceptible to metabolism by catechol-O-methyltransferase (COMT). Replacing the 3-hydroxyl with a hydroxymethyl group, as in salbutamol, confers resistance to COMT and a longer duration of action.

-

N-Alkyl Substituent (R1): The size of this group is a primary determinant of β- versus α-receptor activity and β1 versus β2 selectivity.

-

Small substituents (e.g., -CH3 in epinephrine) retain α-agonist activity.

-

Larger substituents increase β-activity. An isopropyl group (isoprenaline) confers strong, non-selective β-agonism.

-

A bulky tertiary-butyl group (salbutamol) confers β2-selectivity.

-

-

β-Hydroxyl Group (-OH): This group is essential for high agonist activity, as it is involved in key interactions with the receptor binding pocket. Its stereochemistry is also crucial, with the (R)-(-) enantiomer being the more active isomer.

-

α-Carbon Substituent (R2): Substitution on the α-carbon can slow metabolism by monoamine oxidase (MAO), prolonging the drug's action. This is seen in compounds like ephedrine.

Data Presentation: Pharmacological Properties of Key 2-Phenylethanolamines

The following tables summarize the quantitative pharmacological and pharmacokinetic data for seminal substituted 2-phenylethanolamines.

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50/pA2) of Selected Adrenergic Ligands

| Compound | Receptor Subtype | Ki (nM) | EC50 (nM) (Agonists) | pA2 (Antagonists) |

| Agonists | ||||

| Epinephrine | α1 | ~50 | ~30 | |

| α2 | ~40 | ~10 | ||

| β1 | ~100 | ~20 | ||

| β2 | ~30 | ~5 | ||

| Norepinephrine | α1 | ~40 | ~50 | |

| α2 | ~100 | ~30 | ||

| β1 | ~80 | ~40 | ||

| β2 | ~1000 | ~500 | ||

| Isoprenaline | β1 | ~40 | ~10 | |

| β2 | ~30 | ~5 | ||

| Salbutamol | β1 | ~2500 | ~1000 | |

| β2 | ~150 | ~50 | ||

| Antagonists | ||||

| Phentolamine | α1 | ~10 | ~8.0 | |

| α2 | ~25 | ~7.6 | ||

| Propranolol | β1 | ~1-3 | ~8.8 | |

| β2 | ~1-3 | ~8.8 | ||

| ICI-118,551 | β1 | ~750 | ~6.5 | |

| β2 | ~1 | ~9.3 |

Note: These are approximate values compiled from various sources and can vary depending on the specific assay conditions, tissue, and species used.

Table 2: Pharmacokinetic Properties of Key Substituted 2-Phenylethanolamines

| Compound | Bioavailability (%) | Half-life (t½) | Primary Metabolism |

| Epinephrine | <1% (oral) | ~2 min (IV) | COMT and MAO |

| Norepinephrine | <1% (oral) | ~2 min (IV) | COMT and MAO, neuronal reuptake |

| Isoprenaline | Very low (oral) | ~2-5 min (IV) | COMT, sulfate conjugation |

| Salbutamol | ~50% (oral) | 2-4 hours | Sulfate conjugation |

| Propranolol | ~25% (oral) | 3-6 hours | Hepatic (extensive first-pass) |

Experimental Protocols: Core Methodologies

The characterization of substituted 2-phenylethanolamines relies on standardized experimental protocols to determine their affinity, potency, and efficacy at adrenergic receptors.

Radioligand Binding Assay for Adrenergic Receptors

This is a fundamental technique to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., propranolol) for a β-adrenergic receptor.

Materials:

-

Membrane Preparation: Cell membranes from tissues or cultured cells expressing the target receptor (e.g., rat lung for β2, turkey erythrocytes for β1).

-

Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-blocker.[4]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Test Compound: The unlabeled drug to be tested (the "cold" ligand).

-

Non-specific Binding Control: A high concentration of a standard unlabeled antagonist (e.g., 10 µM propranolol).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).[4]

-

Scintillation Counter.

Procedure:

-